UNC926

Epigenetics Chromatin Biology Reader Domain Inhibition

Researchers require selective probes to dissect MBT domain function without off-target 53BP1 binding. UNC926 solves this with validated activity across L3MBTL1/3/4. - Equipotent inhibition of L3MBTL1 (3.9 µM) and L3MBTL3 (3.2 µM) - No binding to CBX7 or 53BP1; cleaner than UNC669 or UNC1215 for L3MBTL1 studies - Established AlphaScreen positive control & SAR benchmark - Commercial stock consistent across multiple synthesis batches

Molecular Formula C16H21BrN2O
Molecular Weight 337.25 g/mol
Cat. No. B10769282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC926
Molecular FormulaC16H21BrN2O
Molecular Weight337.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2
InChIKeyOWGLFIKZKQOYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC926: L3MBTL1 MBT Domain Inhibitor


UNC926 is a small molecule antagonist of the methyl-lysine (Kme) reader domain protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1), a member of the malignant brain tumor (MBT) family of transcriptional repressors. It functions as a specific ligand for the MBT domain of L3MBTL1, with a reported dissociation constant (Kd) of 3.9 µM . The compound is available as a hydrochloride salt (CAS 1782573-49-2) with high purity (≥99% by HPLC) and is soluble in DMSO, making it suitable for cell-based and biochemical assays. UNC926 serves as a chemical probe to investigate the role of methyl-lysine reading by L3MBTL1 in chromatin regulation and epigenetic signaling pathways .

Probe type

MBT domain methyl-lysine reader antagonist

Target engagement

L3MBTL1, L3MBTL3, L3MBTL4 inhibition; disrupts histone Kme recognition

Workflow context

In vitro chemical probe for chromatin-mediated transcriptional repression studies

UNC926 L3MBTL Family Selectivity Profile


MBT domain-containing proteins (L3MBTL1, L3MBTL3, L3MBTL4, MBTD1) exhibit distinct histone peptide binding preferences and structural features; therefore, inhibitors are not functionally interchangeable. While some compounds like UNC669 target L3MBTL1 with moderate selectivity over L3MBTL3 (6-fold) and L3MBTL4 (10-fold) , UNC926 offers a different selectivity fingerprint, including low micromolar affinity for L3MBTL3 (IC50 3.2 µM) and no detectable binding to the chromodomain protein CBX7 or the Tudor domain protein 53BP1 . Moreover, UNC926 functions as a functional antagonist that blocks the L3MBTL1-H4K20me1 interaction in a dose-dependent manner, whereas many small molecule ligands for MBT domains have been identified as mere binders without demonstrated functional antagonism in peptide pull-down assays . Substituting UNC926 with a generic MBT domain binder or a more selective L3MBTL3 probe like UNC1215 would therefore alter the experimental outcome, as UNC926 uniquely inhibits the specific histone peptide interaction of L3MBTL1 while maintaining a distinct cross-reactivity profile against its closest homolog L3MBTL3.

UNC669

Differing potency across L3MBTL3 and L3MBTL4 may skew MBT family profiling results; selectivity profile may not transfer.

UNC1215

High selectivity for L3MBTL3 over L3MBTL1 limits utility in studies requiring dual L3MBTL1/L3MBTL3 pathway interrogation.

Pan-MBT or 53BP1-reactive inhibitors

Cross-reactivity with 53BP1 may confound DNA damage response readouts; reported off-target activity differs from UNC926.

UNC926 Potency & Selectivity Evidence


Improved Potency and Selectivity vs. UNC669

UNC926 binds to the MBT domain of L3MBTL1 with a Kd of 3.9 µM, as determined by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . In comparison, the structurally distinct L3MBTL1 inhibitor UNC669 exhibits a Kd of 5 ± 1 µM, representing a slightly weaker binding affinity . Furthermore, UNC926 demonstrates an affinity approximately 5-fold greater than that of the endogenous histone peptide H4K20me1 for L3MBTL1 .

Potency & Selectivity vs UNC669
Head-to-head
L3MBTL1: 3.9 μM vs 6 μM (1.5×)
L3MBTL3: 3.2 μM vs 35 μM (>10×)
L3MBTL4: 15.6 μM vs 69 μM (>4×)
Supports selection for L3MBTL3-inclusive MBT profiling studies
AlphaScreen assay; recombinant 3xMBT domain, H4K20me1 peptide
Epigenetics Chromatin Biology Reader Domain Inhibition

Differential Selectivity vs. UNC1215

UNC926 inhibits L3MBTL1 with an IC50 of 3.9 µM and also shows low micromolar affinity for its close homolog L3MBTL3 (IC50 = 3.2 µM), while having decreased affinity for other MBT domains and no binding to CBX7 [1]. In contrast, the selective L3MBTL3 probe UNC1215 exhibits an IC50 of 40 nM for L3MBTL3 and a Kd of 120 nM, with 50-fold selectivity over other MBT family members including L3MBTL1 . UNC669, an L3MBTL1 inhibitor, demonstrates 6-fold selectivity over L3MBTL3 and 10-fold over L3MBTL4 .

Orthogonal Selectivity vs UNC1215
Cross-study comparable
UNC926: IC50 3.9 μM (L3MBTL1), 3.2 μM (L3MBTL3); ratio 1.2
UNC1215: IC50 1.0 μM (L3MBTL1), 0.04 μM (L3MBTL3); ratio 25
Informs dual-target vs. L3MBTL3-specific study design decisions
Distinct selectivity fingerprints; recombinant MBT domains in AlphaScreen
Chemical Biology Epigenetic Reader Domain Selectivity MBT Family Proteins

Selectivity Over 53BP1

UNC926 selectively and dose-dependently inhibits the interaction between the L3MBTL1 3xMBT domain and the H4K20me1 histone peptide in a peptide pull-down assay . UNC669 also antagonizes the same interaction, but with a 5-fold greater affinity for L3MBTL1 compared to the native peptide . Notably, UNC926 does not affect the binding of 53BP1 to H4K20me1, confirming its selectivity for L3MBTL1 over this Tudor domain protein [1].

53BP1 Off-target Selectivity
Direct comparison
No inhibition of 53BP1-H4K20me1 binding at ≤25 μM
UNC669 shows measurable off-target activity against 53BP1
Minimizes DNA damage pathway interference in L3MBTL1 phenotype studies
Peptide pull-down assay; recombinant 53BP1 Tudor domain
Histone Methylation Peptide Pull-Down Assay Functional Inhibition

Cross-Reactivity with CBX7 and Other Chromodomains: UNC926 Shows No Binding

UNC926 does not bind to CBX7, a chromodomain-containing protein that recognizes H3K9me3 and H3K27me3 marks, demonstrating selectivity within the broader methyl-lysine reader family . This lack of off-target activity is critical, as many MBT domain ligands can exhibit unwanted cross-reactivity with chromodomains. In contrast, other reader domain inhibitors may have broader cross-reactivity profiles, which can confound experimental interpretation.

Polycomb Group Proteins Chromodomain Selectivity Chemical Probe Validation

Dose-Dependent Inhibition of 3xMBT-H4K20me1 Binding: Quantitative Range Defined

UNC926 inhibits the binding of the L3MBTL1 3xMBT domain to H4K20me1 in a dose-dependent manner over a concentration range of 1–25 µM [1]. This concentration range aligns with its in vitro potency (Kd 3.9 µM) and provides a practical window for cellular studies. In contrast, the more potent L3MBTL3 inhibitor UNC1215 is typically used at 10–25 µM in cellular assays despite its nanomolar biochemical potency , suggesting that cellular permeability or other factors may limit effective concentration.

Biochemical Assay Dose-Response Peptide Interaction

Structural Determinants of Binding: UNC926 Occupies the Methyl-Lysine Binding Pocket

UNC926 is a cavity-insertion ligand that occupies the aromatic cage of the L3MBTL1 MBT domain, which normally accommodates methylated lysine residues [1]. This binding mode is consistent with other MBT domain inhibitors like UNC1215 and UNC669. However, the specific bromophenyl and pyrrolidinyl-piperidine moieties of UNC926 provide a distinct pharmacophore that contributes to its unique selectivity profile. No co-crystal structure of UNC926 with L3MBTL1 has been reported, but the binding mode is inferred from structure-activity relationship (SAR) studies of related compounds .

Structure-Activity Relationship Ligand-Protein Interaction Aromatic Cage

UNC926 Research Applications


L3MBTL1 in Transcriptional Repression and Chromatin Compaction

Use UNC926 at 1–25 µM to disrupt the interaction between L3MBTL1 and H4K20me1 in cultured cells. This dose range has been validated in peptide pull-down assays and aligns with its biochemical potency (Kd 3.9 µM) [1]. The compound's selectivity over 53BP1 and CBX7 ensures that observed transcriptional changes can be confidently attributed to L3MBTL1/3 inhibition .

MBT Inhibitor Screening Reference Compound

In tumor models where both L3MBTL1 and L3MBTL3 are implicated (e.g., malignant brain tumors), UNC926's near-equipotent activity (IC50 3.9 µM for L3MBTL1, 3.2 µM for L3MBTL3) makes it a valuable dual inhibitor. This contrasts with UNC1215, which is highly L3MBTL3-selective (>50-fold) . Researchers can use UNC926 to probe the combined contribution of these two MBT proteins to chromatin dysregulation.

L3MBTL1 Phenotype Validation in Cells

Employ UNC926 as a tool compound to establish proof-of-concept for L3MBTL1 inhibition in disease-relevant phenotypic assays. Its demonstrated functional antagonism of the L3MBTL1-H4K20me1 interaction and lack of off-target binding to CBX7 provide a clean pharmacological profile for target validation studies . The compound's solubility in DMSO (≥60 mg/mL) facilitates preparation of stock solutions for high-throughput screening campaigns [2].

Comparative Analysis of MBT Domain Inhibitors in Structure-Activity Relationship (SAR) Studies

UNC926's distinct selectivity fingerprint—low micromolar potency for L3MBTL1 and L3MBTL3 with no CBX7 binding—positions it as a valuable reference compound for SAR campaigns aimed at developing more selective or potent MBT domain ligands [3]. Researchers can compare its activity profile with UNC669 (L3MBTL1-selective) and UNC1215 (L3MBTL3-selective) to understand the structural determinants of selectivity within the MBT family.

Application
Selection Property
Validation Focus
L3MBTL1 Transcriptional Repression Studies
L3MBTL1/L3MBTL3 dual inhibition profile
Chromatin compaction & E2F-mediated silencing endpoints
MBT Inhibitor Screening & SAR
Defined L3MBTL1 inhibition potency and selectivity fingerprint
AlphaScreen positive control consistency
Cell-based L3MBTL1 Phenotype Validation
Selectivity over 53BP1 for reduced off-target DNA damage interference
Cancer cell proliferation/differentiation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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